Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a compound with the molecular formula C19H15NO4 . It is a potent and direct inhibitor of 5-Lipoxygenase (5-LO), and also inhibits 12-LO and 15-LO . The compound is light yellow to yellow in color and comes in powder form .
Molecular Structure Analysis
The molecular weight of CDC is 321.3 g/mol . The IUPAC name is (E)-3-phenylprop-2-enyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate . The InChI string and the SMILES string provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
CDC has been proposed as a potent and selective inhibitor of platelet-type 12-LO (p12-LO). It has been shown to be a potent and direct inhibitor of 5-LO .Physical And Chemical Properties Analysis
CDC is a light yellow to yellow powder . It is soluble in DMSO at a concentration of at least 15 mg/mL . The compound has a molecular weight of 321.3 g/mol .Applications De Recherche Scientifique
Inhibitor of 5-Lipoxygenase
CDC is a potent inhibitor of 5-lipoxygenase (5-LO), an enzyme that catalyzes the conversion of arachidonic acid to leukotrienes . It has an IC50 value of 15 nM, indicating its strong inhibitory effect .
Selectivity over 12-LO and 15-LO
CDC shows selectivity for 5-LO over 12-LO and 15-LO, with IC50 values of 500 and 300 nM, respectively . This suggests that CDC could be used in research focusing on the specific inhibition of 5-LO.
Inhibition of 5-LO Product Formation
CDC inhibits 5-LO product formation induced by the calcium ionophore A23187 in isolated human polymorphonuclear leukocytes (PMNs), monocytes, and whole blood . This indicates its potential use in research related to inflammatory responses and immune function.
Potential Use in Shock Research
In vivo, CDC increases survival in a mouse model of lethal shock induced by platelet-activating factor (PAF) . This suggests that CDC could be used in research related to shock and other severe inflammatory conditions.
Reduction of Leukotriene Levels
CDC reduces pleural levels of leukotriene B4 (LTB4) in a rat model of carrageenan-induced pleurisy . This indicates its potential use in research related to respiratory inflammation and other conditions associated with elevated leukotriene levels.
Potential Use in Type 1 Diabetes Mellitus Research
CDC has been identified as having potential in the research of type 1 diabetes mellitus . This suggests that CDC could be used in research related to metabolic disorders and autoimmune diseases.
Mécanisme D'action
Target of Action
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate (CDC) is a potent inhibitor of 12/15-Lipoxygenases (LO) and also inhibits 5-LO . Lipoxygenases are iron-containing enzymes that catalyze the conversion of arachidonic acid into hydroperoxyeicosatetraenoic acids (HPETEs) and other bioactive lipid mediators .
Mode of Action
CDC directly inhibits the activity of 12/15-LO and 5-LO, reducing their ability to convert arachidonic acid into HPETEs . This inhibition results in a decrease in the production of these bioactive lipid mediators.
Biochemical Pathways
The primary biochemical pathway affected by CDC is the lipoxygenase pathway of arachidonic acid metabolism . By inhibiting 12/15-LO and 5-LO, CDC reduces the production of HPETEs, which are involved in various physiological and pathological processes, including inflammation and allergic responses.
Pharmacokinetics
It is known that cdc is soluble in dmso at a concentration of 50 mg/ml , suggesting that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of 12/15-LO and 5-LO by CDC leads to a decrease in the production of HPETEs . This can result in a reduction of inflammation and allergic responses, as these lipid mediators are involved in these processes. For example, CDC has been shown to mitigate the destruction of the endothelial cell barrier in a mouse diabetes mellitus model .
Action Environment
The action of CDC can be influenced by various environmental factors. For instance, the presence of high glucose levels can increase the transport of dextran, an effect that is partially suppressed by CDC This suggests that the efficacy of CDC can be influenced by the metabolic state of the organism
Orientations Futures
CDC has been proposed as a potent and selective inhibitor of platelet-type 12-LO (p12-LO), and it has been shown to be a potent and direct inhibitor of 5-LO . This suggests that CDC could have potential applications in the treatment of conditions related to these enzymes. Further development of CDC as a lead compound is encouraged .
Propriétés
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYFEJMJXGPGN-UYHGDYIZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate | |
CAS RN |
132465-11-3 |
Source
|
Record name | 132465-11-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.